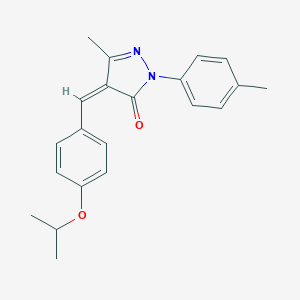![molecular formula C26H22ClFN2OS B308391 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308391.png)
5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. It is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, activation of AMP-activated protein kinase, and inhibition of histone deacetylases. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The compound this compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to activate AMP-activated protein kinase, which plays a crucial role in regulating glucose and lipid metabolism. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several potential future directions for the scientific research of 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been achieved by several methods, including the reaction of 2-chloro-6-fluorobenzaldehyde and 3,5-dimethylbenzaldehyde with thiosemicarbazide in the presence of acetic acid and subsequent cyclization of the resulting intermediate. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde and 3,5-dimethylbenzaldehyde with thiosemicarbazide in the presence of ethanol and subsequent cyclization of the resulting intermediate. These methods have been optimized to obtain high yield and purity of the compound.
Aplicaciones Científicas De Investigación
The compound 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders. The compound has been tested in vitro and in vivo, and the results have shown promising therapeutic potential.
Propiedades
Fórmula molecular |
C26H22ClFN2OS |
|---|---|
Peso molecular |
465 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22ClFN2OS/c1-15-8-16(2)11-19(10-15)29-26-30(20-12-17(3)9-18(4)13-20)25(31)24(32-26)14-21-22(27)6-5-7-23(21)28/h5-14H,1-4H3/b24-14-,29-26? |
Clave InChI |
CGDQTWBMWGPQDT-LADBVJPCSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2)C4=CC(=CC(=C4)C)C)C |
SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=CC3=C(C=CC=C3Cl)F)S2)C4=CC(=CC(=C4)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=CC3=C(C=CC=C3Cl)F)S2)C4=CC(=CC(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-4-chloro-2-methoxy-6-[[2-[5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B308308.png)
![4-Ethoxy-3-methoxybenzaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308309.png)

![4-Bromo-3-{3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308311.png)
![6-(4-Ethoxy-3-methoxyphenyl)-3-[(2-fluorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308312.png)
![2-Fluorobenzyl 6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308313.png)
![1-[3-(butylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308315.png)
![4-[(Z)-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B308316.png)
![{2-methoxy-6-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B308317.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)
![7-Acetyl-6-(5-chloro-2-methoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308323.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)